4-Ethoxy-3-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

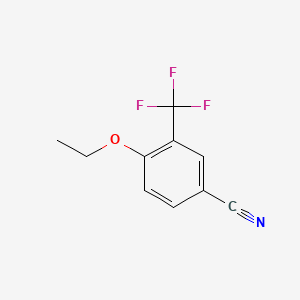

4-Ethoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H8F3NO. It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a benzonitrile core. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the ethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Formation of a diazonium salt from the amino group.

Sandmeyer Reaction: Replacement of the diazonium group with a cyano group to form benzonitrile.

Ethoxylation and Trifluoromethylation: Introduction of ethoxy and trifluoromethyl groups under specific conditions.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

4-Ethoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Intermediate in Chemical Reactions

ETFB serves as an essential intermediate in organic synthesis. It is used to create complex molecules through various synthetic pathways. The presence of both ethoxy and trifluoromethyl groups enhances its reactivity, allowing for diverse chemical transformations. This compound can facilitate the formation of novel compounds that are valuable in pharmaceutical and agrochemical applications.

Reactivity Studies

Research involving ETFB focuses on its interactions with nucleophiles and electrophiles. The electron-withdrawing nature of the trifluoromethyl group significantly alters the reactivity profile of ETFB, making it a subject of interest in medicinal chemistry.

Electrochemistry and Energy Storage

Electrolyte Additive for Lithium-Ion Batteries

One of the most significant applications of ETFB is as an electrolyte additive in lithium-ion batteries, particularly those using lithium nickel manganese oxide (LNMO) cathodes. When incorporated into the battery electrolyte, ETFB enhances battery performance by forming a low-impedance protective film on the cathode surface during operation. This protective layer improves battery stability and longevity, making ETFB a critical component in high-performance energy storage systems.

Formation of Protective Films

During the operation of lithium-ion batteries, ETFB can undergo oxidation, preferably in carbonate solvents, leading to the formation of protective films. These films play a crucial role in stabilizing the electrochemical environment within the battery, thereby enhancing overall performance and safety.

Material Science

Potential Applications in Coatings and Polymers

The unique properties of ETFB also open avenues for its use in developing advanced materials such as coatings and polymers. The trifluoromethyl group imparts hydrophobic characteristics, which can be advantageous in creating water-repellent surfaces or protective coatings for various substrates.

Comparison with Related Compounds

The following table summarizes some structural analogs of ETFB and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)benzonitrile | Methoxy instead of ethoxy | Known for anti-inflammatory activity |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | Fluoro instead of ethoxy | Enhanced reactivity due to additional electronegative fluorine |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Amino group addition | Potentially more reactive due to basicity |

These analogs demonstrate how variations in substituents can influence reactivity and biological profiles, highlighting the significance of ETFB's unique structure.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The ethoxy and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, leading to specific effects .

Vergleich Mit ähnlichen Verbindungen

4-Ethoxy-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:

3-(Trifluoromethyl)benzonitrile: Lacks the ethoxy group, which may result in different reactivity and applications.

4-Methoxy-3-(trifluoromethyl)benzonitrile: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biologische Aktivität

4-Ethoxy-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by an ethoxy group and a trifluoromethyl group attached to a benzonitrile framework. Its molecular formula is C10H8F3N. The unique electronic properties conferred by the trifluoromethyl group enhance its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.

The presence of the trifluoromethyl group significantly influences the compound's electronic characteristics, which can enhance binding affinity to biological targets compared to non-fluorinated analogs. The ethoxy group contributes to the solubility and stability of the compound in various solvents, making it suitable for diverse applications.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antibacterial, antiviral, and anticancer effects. The following sections summarize notable findings regarding the biological activity of this compound.

Antibacterial Activity

Studies have shown that similar trifluoromethyl-containing compounds possess significant antibacterial properties. For instance, compounds with a trifluoromethyl group have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Staphylococcus aureus. While specific data on this compound is limited, its structural similarities to known active compounds suggest potential antibacterial activity.

Anticancer Activity

Trifluoromethylated compounds have been explored for their anticancer properties. Research indicates that derivatives with similar structures have shown IC50 values lower than standard chemotherapeutics like Doxorubicin. For example, some compounds exhibited IC50 values in the range of 22.4 to 44.4 μM against various human cancer cell lines, indicating promising anticancer activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The electron-withdrawing nature of the trifluoromethyl group may enhance its binding affinity, potentially leading to modulation of enzyme activity or inhibition of receptor signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the potential biological activity of this compound.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Methoxy-3-(trifluoromethyl)benzonitrile | Methoxy instead of ethoxy | Anti-inflammatory activity |

| 4-Fluoro-3-(trifluoromethyl)benzonitrile | Fluoro instead of ethoxy | Enhanced reactivity due to fluorine |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Amino group addition | Increased reactivity due to basicity |

This table illustrates how variations in substituents can lead to differing biological profiles, emphasizing the importance of further research on this compound.

Case Studies and Research Findings

Recent studies have highlighted the importance of trifluoromethyl groups in drug design. A review covering FDA-approved drugs containing trifluoromethyl groups noted their enhanced potency and selectivity for biological targets . Additionally, research into similar compounds has shown improved inhibition rates against various enzymes, suggesting that this compound may also exhibit similar properties.

Eigenschaften

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHVMIHFKJWGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.